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Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2H-chromen-6-amine (CAS No. 45882-47-1). Due to the limited availability of experimental
data in peer-reviewed literature, this document presents predicted *H NMR, 13C NMR, Infrared
(IR), and Mass Spectrometry (MS) data. The predictions are based on established principles of
spectroscopic interpretation and computational chemistry tools. Detailed, generalized
experimental protocols for obtaining such data are also provided for researchers aiming to
characterize this compound. This guide is intended for researchers, scientists, and
professionals in the field of drug development and chemical analysis who require reference
spectroscopic information for 2H-chromen-6-amine.

Introduction

2H-chromen-6-amine is a heterocyclic compound belonging to the chromene class, which are
known for a wide range of biological activities. Accurate spectroscopic data is paramount for
the unambiguous identification and characterization of such molecules in research and
development settings. This document serves as a reference guide to the predicted
spectroscopic profile of 2H-chromen-6-amine, offering valuable information for its synthesis,
purification, and further investigation.

Predicted Spectroscopic Data
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The following sections detail the predicted spectroscopic data for 2H-chromen-6-amine. The
data has been generated using computational prediction tools and is supplemented with
interpretations based on the general spectroscopic characteristics of aromatic amines and
chromene derivatives.

Predicted *H NMR Data

The predicted 'H NMR spectrum of 2H-chromen-6-amine in CDCIs is summarized in Table 1.
The chemical shifts (8) are reported in parts per million (ppm) relative to tetramethylsilane
(TMS).

Table 1: Predicted *H NMR Data for 2H-Chromen-6-amine

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~6.85 d 1H H-5

~6.60 dd 1H H-7

~6.55 d 1H H-8

~5.75 dt 1H H-3

~4.60 t 2H H-2

~3.60 brs 2H -NH:z

~2.80 dt 2H H-4

Predicted *C NMR Data

The predicted 3C NMR spectrum of 2H-chromen-6-amine in CDCls is summarized in Table 2.
The chemical shifts () are reported in parts per million (ppm).

Table 2: Predicted 3C NMR Data for 2H-Chromen-6-amine
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Chemical Shift (ppm) Assignment
~145.0 C-6

~142.0 C-8a

~128.0 C-4a

~125.0 C-3

~122.0 C-4

~118.0 C-5

~117.0 C-7

~115.0 C-8

~66.0 C-2

Predicted Infrared (IR) Spectroscopy Data

The predicted characteristic infrared absorption bands for 2H-chromen-6-amine are presented
in Table 3. These predictions are based on the typical vibrational modes for aromatic amines
and the chromene scaffold.[1][2]

Table 3: Predicted IR Absorption Bands for 2H-Chromen-6-amine
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Wavenumber (cm~?) Intensity Assignment

) N-H symmetric & asymmetric
3450-3350 Medium, Sharp (doublet)

stretching
3050-3000 Medium Aromatic C-H stretching
2950-2850 Medium Aliphatic C-H stretching
1620-1580 Strong N-H bending (scissoring)
1600-1450 Strong to Medium Aromatic C=C stretching
1350-1250 Strong Aromatic C-N stretching
1250-1000 Strong C-0O-C asymmetric stretching
900-675 Strong, Broad N-H wagging

Predicted Mass Spectrometry (MS) Data

The predicted key fragments in the electron ionization (El) mass spectrum of 2H-chromen-6-
amine are listed in Table 4. The fragmentation pattern is anticipated to be influenced by the
stable aromatic ring and the amine group.

Table 4: Predicted Key Mass Spectrometry Fragments for 2H-Chromen-6-amine

miz Proposed Fragment
147 [M]* (Molecular lon)
132 [M-NH]*

118 [M-HCN-H]*

91 [C7H7]*

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this
guide. These are based on standard laboratory procedures and can be adapted based on the
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specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2H-chromen-6-amine in 0.5-0.7 mL
of deuterated chloroform (CDCIs) containing 0.03% (v/v) TMS in a 5 mm NMR tube.

e 'H NMR Acquisition:
o Spectrometer: 400 MHz or higher field strength.
o Pulse Program: Standard single-pulse experiment (zg30).

o Acquisition Parameters: Spectral width of 16 ppm, acquisition time of at least 4 seconds,
relaxation delay of 1-2 seconds, 16-32 scans.

o Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase
and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at
0.00 ppm.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz or higher.
o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Parameters: Spectral width of 240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2 seconds, number of scans will depend on sample concentration and
instrument sensitivity (typically several thousand).

o Processing: Apply a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
Calibrate the chemical shift scale to the CDCls solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small amount of the
solid sample directly on the ATR crystal. For KBr pellet method, mix approximately 1-2 mg of
the sample with 100-200 mg of dry KBr powder and press into a transparent pellet.
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e Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

o Parameters: Scan range of 4000-400 cm~1, resolution of 4 cm™1, typically 16-32 scans are
co-added.

o Processing: Perform a background scan before acquiring the sample spectrum. The final
spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample via a direct insertion probe or by injection of a
dilute solution in a suitable volatile solvent (e.g., methanol or dichloromethane) into the ion

source.
« lonization: Use Electron lonization (El) at a standard energy of 70 eV.
e Analysis:
o Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or magnetic sector analyzer.
o Scan Range: Typically m/z 40-500.

o Data Acquisition: Acquire the mass spectrum and identify the molecular ion peak and
major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2H-chromen-6-amine.
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A generalized workflow for the synthesis, purification, and spectroscopic characterization of a
chemical compound.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile of 2H-chromen-6-
amine, a compound for which experimental data is not readily available. The presented *H
NMR, 3C NMR, IR, and MS data, along with the generalized experimental protocols, offer a
valuable resource for researchers working with this molecule. It is important to re-emphasize
that the data provided herein is predictive and should be confirmed by experimental analysis.
The provided workflows and protocols aim to facilitate such future experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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